molecular formula C9H7NO4 B184701 6-Hydroxy-7-nitro-1-indanone CAS No. 85515-22-6

6-Hydroxy-7-nitro-1-indanone

Cat. No. B184701
CAS RN: 85515-22-6
M. Wt: 193.16 g/mol
InChI Key: OMSIDHRDOFJRKC-UHFFFAOYSA-N
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Description

6-Hydroxy-7-nitro-1-indanone is a chemical compound with the molecular formula C9H7NO4 . It is a derivative of 1-indanone, which is a type of ketone . It can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C . It can also be used in the synthesis of 1,4-dihydroindeno .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-7-nitro-1-indanone has been studied using high-level ab initio calculations . Two possible conformers were observed for 6-hydroxy-1-indanone . The presence of one hydroxyl group as a substituent on the benzenic ring of 1-indanone has also been evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxy-7-nitro-1-indanone include a molecular weight of 193.15600, a density of 1.541 g/cm3, a boiling point of 369.3ºC at 760 mmHg, and a flash point of 166.8ºC .

Scientific Research Applications

  • Energetic and Structural Studies : 6-Hydroxy-1-indanone, a compound structurally related to 6-Hydroxy-7-nitro-1-indanone, has been studied for its energetic properties using experimental techniques and computational calculations. This research aids in understanding the thermodynamics and stability of such compounds (da Silva & da Silva, 2020).

  • Beckmann Rearrangements : Research on 1-Indanone oxime derivatives, which are chemically related to 6-Hydroxy-7-nitro-1-indanone, has shown that Beckmann rearrangements using aluminum chloride can be optimized for higher yields. This has implications for synthetic routes in organic chemistry (Lee et al., 2001).

  • Photochemical Rearrangement : The photochemical rearrangement of derivatives of indanone, like 6-Hydroxy-7-nitro-1-indanone, can be significant in the synthesis of various organic compounds (Caine & Kotian, 1992).

  • Synthesis of Novel Compounds : 6-Hydroxy-7-nitro-1-indanone and related compounds play a role in the synthesis of complex organic structures, such as certain steroidal compounds (Hajos et al., 1968).

  • Organic Synthesis Techniques : The synthesis of specific hydroxy-nitro-ketones, which are structurally related to 6-Hydroxy-7-nitro-1-indanone, has been studied, providing insights into cyclic nitroaldols formation and ring-enlarging annulations (Weller et al., 1981).

  • Drug and Pesticide Intermediates : Derivatives of 6-Hydroxy-7-nitro-1-indanone have been synthesized and evaluated as intermediates for drug and pesticide applications. The study also focuses on improving yields and post-treatment methods for such compounds (He Chu-hua, 2010).

  • Chemoselective Hydrogenation : Research on the selective reduction of nitro groups in compounds, including those related to 6-Hydroxy-7-nitro-1-indanone, reveals the potential for chemoselective hydrogenation processes. This has implications for the synthesis of various industrial and pharmaceutical compounds (Corma & Serna, 2006).

  • Excited-State Intramolecular Proton Transfer (ESIPT) : The study of 7-hydroxy-1-indanone for ESIPT and its modification to achieve white light generation offers insights into the photophysical properties of similar compounds like 6-Hydroxy-7-nitro-1-indanone (Tang et al., 2011).

Safety And Hazards

6-Hydroxy-7-nitro-1-indanone is considered hazardous. It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It’s also recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions of research on 6-Hydroxy-7-nitro-1-indanone could involve enlarging the thermodynamic database of organic compounds and ketone derivatives . These data are very relevant to controlling experimental investigations to produce value-added chemical products from biomass . Moreover, the knowledge from such data can be used in the development of schemes for the prediction of homologous properties of related compounds .

properties

IUPAC Name

6-hydroxy-7-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-6-3-1-5-2-4-7(12)9(8(5)6)10(13)14/h2,4,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSIDHRDOFJRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356180
Record name 6-hydroxy-7-nitro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-7-nitro-1-indanone

CAS RN

85515-22-6
Record name 6-hydroxy-7-nitro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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